5.5× Lower Hydrogen Abstraction Reactivity of tert-Amyloxyl Radicals Versus tert-Butoxyl Radicals
In a direct head-to-head competition study using electron spin resonance (ESR) spin-trapping, radicals derived from di-tert-butyl peroxide were found to be approximately 5.5 times more reactive toward hydrogen atom abstraction from toluene than radicals derived from di-tert-amyl peroxide at 382 K [1]. This lower reactivity of tert-amyloxyl radicals reduces undesired chain-transfer reactions during polymerization, preserving molecular weight control and minimizing polymer branching [1].
| Evidence Dimension | Relative radical reactivity toward hydrogen abstraction |
|---|---|
| Target Compound Data | 1× (reference baseline) |
| Comparator Or Baseline | Di-tert-butyl peroxide (DTBP) radicals: 5.5× |
| Quantified Difference | DTBP radicals are 5.5× more reactive than DTAP radicals |
| Conditions | Hydrogen abstraction from toluene at 382 K, measured via ESR spin-trapping |
Why This Matters
Lower hydrogen-abstraction reactivity minimizes unwanted chain transfer, enabling better control over polymer molecular weight and reduced branching, which are critical for high-clarity LDPE and high-solids acrylic resins.
- [1] Mekabane, P. G., & Tabner, B. J. (1998). An ESR spin-trap study of radicals present during the thermolysis of some di-t-alkyl peroxides. Magnetic Resonance in Chemistry, 36(11), 826–832. View Source
